![molecular formula C5H13ClN2O B1458169 N-[2-(Methylamino)ethyl]acetamide HCl CAS No. 1350720-14-7](/img/structure/B1458169.png)
N-[2-(Methylamino)ethyl]acetamide HCl
Overview
Description
“N-[2-(Methylamino)ethyl]acetamide HCl” is an organic compound with the molecular formula C5H12N2O.ClH . It has a molecular weight of 152.62 . The compound is also known by its IUPAC name, N-(2-(methylamino)ethyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-[2-(Methylamino)ethyl]acetamide HCl” is 1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H . This indicates the presence of a chlorine atom (Cl), a methyl group (CH3), an amine group (NH2), and an acetamide group (CH3CONH2) in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.62 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Scientific Research Applications
Medicinal Chemistry
N-[2-(Methylamino)ethyl]acetamide HCl is explored in medicinal chemistry for its potential to serve as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the acetamide group into pharmacologically active molecules, which can modify their activity and increase their efficacy .
Biochemistry Research
In biochemistry, this compound is utilized in the study of enzyme-substrate interactions. It can act as a mimic for natural substrates or as an inhibitor to understand the binding sites and mechanisms of enzymes .
Industrial Applications
The chemical industry may use N-[2-(Methylamino)ethyl]acetamide HCl as an intermediate in the production of dyes, resins, and other polymers. Its reactivity with various agents can lead to the development of new materials with desired properties .
Environmental Science
Researchers in environmental science might investigate the compound’s breakdown products and their impact on ecosystems. Understanding its degradation pathways can help in assessing the environmental risks associated with its use .
Pharmacology
Pharmacologists could study the compound’s pharmacokinetics and pharmacodynamics. It’s important to determine how it interacts with biological systems, its metabolism, and potential therapeutic effects .
Analytical Chemistry
In analytical chemistry, N-[2-(Methylamino)ethyl]acetamide HCl can be used as a standard or reference compound in chromatography and mass spectrometry. It helps in the calibration of instruments and validation of analytical methods .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[2-(methylamino)ethyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYTXPBZDRHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Methylamino)ethyl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.